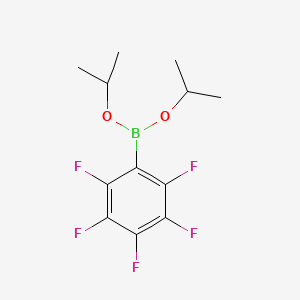
7,13-Diphenyl-1,4,10-trioxa-7,13-diazacyclopentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,13-Diphenyl-1,4,10-trioxa-7,13-diazacyclopentadecane is a macrocyclic compound that belongs to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a wide range of chemical applications. This particular compound is characterized by its unique structure, which includes two phenyl groups and a combination of oxygen and nitrogen atoms within a 15-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,13-Diphenyl-1,4,10-trioxa-7,13-diazacyclopentadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a diamine in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The resulting product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
7,13-Diphenyl-1,4,10-trioxa-7,13-diazacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
7,13-Diphenyl-1,4,10-trioxa-7,13-diazacyclopentadecane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes are studied for their potential catalytic properties and other chemical behaviors.
Biology: The compound’s ability to form complexes with metal ions makes it useful in biological studies, particularly in understanding metal ion transport and storage in biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug delivery systems where its complexation properties can be utilized.
Industry: In industrial applications, the compound is used in the separation and purification of metal ions, as well as in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism by which 7,13-Diphenyl-1,4,10-trioxa-7,13-diazacyclopentadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms within the macrocyclic ring act as donor sites, coordinating with metal ions to form stable chelates. This complexation can influence various chemical and biological processes, including catalysis, ion transport, and molecular recognition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,10-Trioxa-7,13-diazacyclopentadecane: This compound is similar in structure but lacks the phenyl groups, which can significantly alter its chemical properties and applications.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another related compound with an additional oxygen atom in the ring, which can affect its complexation behavior and stability.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: This compound includes benzyl groups instead of phenyl groups, leading to different reactivity and applications.
Uniqueness
The presence of phenyl groups in 7,13-Diphenyl-1,4,10-trioxa-7,13-diazacyclopentadecane imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions. These characteristics can enhance its ability to form stable complexes with certain metal ions and influence its reactivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
257890-46-3 |
|---|---|
Molekularformel |
C22H30N2O3 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
7,13-diphenyl-1,4,10-trioxa-7,13-diazacyclopentadecane |
InChI |
InChI=1S/C22H30N2O3/c1-3-7-21(8-4-1)23-11-15-25-16-12-24(22-9-5-2-6-10-22)14-18-27-20-19-26-17-13-23/h1-10H,11-20H2 |
InChI-Schlüssel |
WNNNGENKXLARRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN(CCOCCOCCN1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)
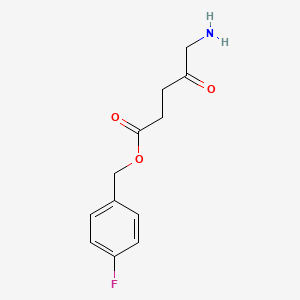
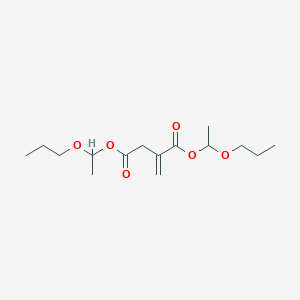
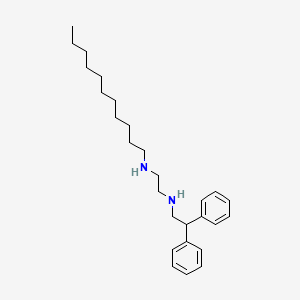
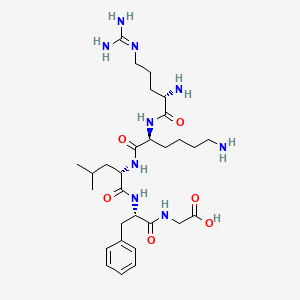
![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)

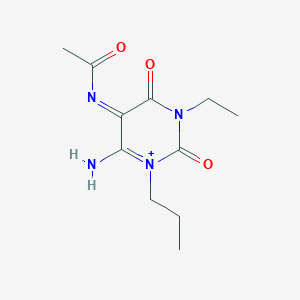
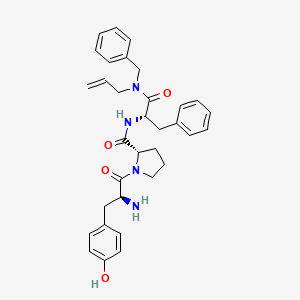
![(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine](/img/structure/B14241710.png)

